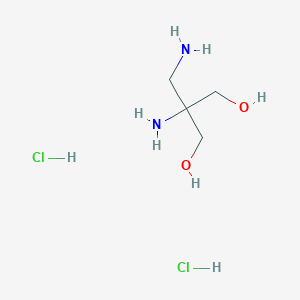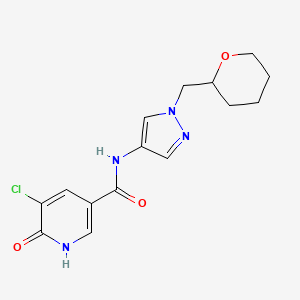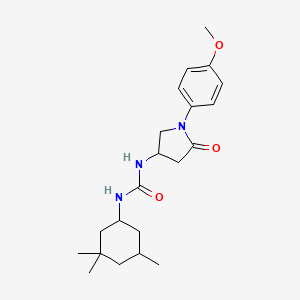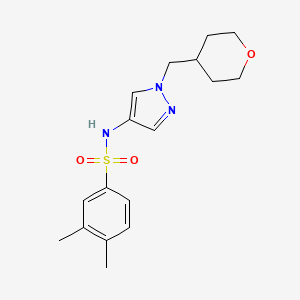
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride” is a chemical compound with the CAS Number: 2490412-75-2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride” can be represented by the InChI code: 1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H .Physical And Chemical Properties Analysis
“2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride” is a powder at room temperature . It has a molecular weight of 193.07 .Aplicaciones Científicas De Investigación
Buffering Agent in Biochemical Assays
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is widely used as a buffering agent in various biochemical assays. Its ability to maintain a stable pH environment is crucial for enzymatic reactions and other biochemical processes. This compound is particularly effective in maintaining the pH in the range of 7.8 to 9.7, making it suitable for assays involving enzymes like alkaline phosphatase .
Electrophoresis Applications
This compound is also employed in electrophoresis, specifically in SDS-gradient gel electrophoresis systems. It helps in separating polypeptides based on their molecular weight, ranging from 1,500 to 100,000 Daltons. Its role as a spacer in isotachophoresis of proteins further highlights its importance in protein analysis and purification .
Pharmaceutical Research
In pharmaceutical research, 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is used as a stabilizing agent for various drug formulations. Its buffering capacity ensures the stability and efficacy of active pharmaceutical ingredients (APIs) by preventing degradation due to pH fluctuations .
Molecular Biology
In molecular biology, this compound is utilized in the preparation of buffers for DNA and RNA extraction and purification processes. Its ability to maintain a consistent pH is essential for the integrity of nucleic acids during these procedures .
Cell Culture Media
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is also incorporated into cell culture media to maintain the optimal pH for cell growth and proliferation. This is particularly important in maintaining the physiological conditions required for the cultivation of various cell lines .
Diagnostic Kits
The compound is a key component in diagnostic kits used for various medical tests. Its buffering properties ensure the accuracy and reliability of diagnostic assays by maintaining the required pH conditions throughout the testing process .
Analytical Chemistry
In analytical chemistry, 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is used in the preparation of standard solutions and reagents. Its stability and buffering capacity make it ideal for use in titrations and other quantitative analytical techniques .
Biotechnological Applications
This compound finds applications in various biotechnological processes, including the production of recombinant proteins and monoclonal antibodies. Its role in maintaining the pH stability of the culture media and reaction buffers is critical for the success of these biotechnological processes .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJRXZMLCNLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)


![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)
![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)




![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

